Methyl 3-bromo-5-cyano-2-methylbenzoate
Description
Methyl 3-bromo-5-cyano-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3rd position, a cyano group at the 5th position, and a methyl group at the 2nd position of the aromatic ring. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (bromo and cyano), which influence reactivity in substitution or coupling reactions. The methyl ester group enhances solubility in non-polar solvents, making it a versatile intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)3-7(5-12)4-9(6)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRFXSAAWRAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-cyano-2-methylbenzoate can be synthesized through various methodsThe reaction conditions typically involve the use of bromine or a brominating agent, a cyanide source, and an esterification reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Products include amines or other reduced forms of the cyano group.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-cyano-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile building block for complex molecule construction.
Biology and Medicine: In biological research, derivatives of this compound have been explored for their potential in photodynamic therapy, particularly in cancer treatment. The compound’s derivatives exhibit high singlet oxygen quantum yield and good fluorescence properties, making them suitable as photosensitizers.
Industry: The compound is used in the synthesis of bioactive compounds and intermediates for therapeutic agents. It has applications in the development of antimicrobial agents and fluorescent chemosensors.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-cyano-2-methylbenzoate and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells. The specific molecular pathways and targets can vary depending on the derivative and application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 3-bromo-5-cyano-2-methylbenzoate and Analogs
Key Findings
Bromine at position 3 (meta to ester) enhances electronic withdrawal, favoring electrophilic substitution at the para position. In contrast, Methyl 2-bromo-5-cyanobenzoate (Br at position 2) may exhibit reduced reactivity due to steric clash with the ester group .
Ester Group Variations :
- Replacing the methyl ester with an ethyl group (e.g., Ethyl 3-bromo-4-methylbenzoate) increases lipophilicity, which could improve membrane permeability in drug design but reduce aqueous solubility .

Polarity and Solubility: The cyano group at position 5 increases polarity, making the compound more soluble in polar aprotic solvents (e.g., DMF or DMSO) compared to analogs without CN (e.g., Ethyl 3-bromo-4-methylbenzoate) .
Thermal Stability: Methyl esters generally exhibit lower thermal stability than ethyl esters due to shorter alkyl chains, as noted in methyl/ethyl ester comparisons for biofuels and polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

